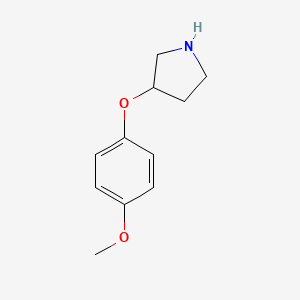

3-(4-Methoxyphenoxy)pyrrolidine

Descripción general

Descripción

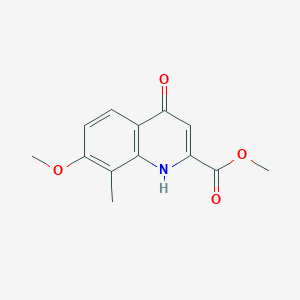

3-(4-Methoxyphenoxy)pyrrolidine is a compound with the CAS Number 801186-82-3 . It has a molecular weight of 193.25 . It is usually in powder form .

Synthesis Analysis

Pyrrolidine, the core structure of 3-(4-Methoxyphenoxy)pyrrolidine, is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The synthesis of pyrrolidine compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to different biological profiles of drug candidates .Molecular Structure Analysis

The IUPAC name of 3-(4-Methoxyphenoxy)pyrrolidine is the same as its common name . The InChI code is 1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 .Physical And Chemical Properties Analysis

3-(4-Methoxyphenoxy)pyrrolidine has a molecular weight of 193.25 . It is usually in powder form and is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

- Researchers have explored the potential of 3-(4-Methoxyphenoxy)pyrrolidine as an anticancer agent. Its structural features make it an attractive candidate for inhibiting tumor growth or metastasis. Further studies are needed to elucidate its mechanisms and efficacy against specific cancer types .

- Inflammation plays a crucial role in various diseases. Some studies suggest that 3-(4-Methoxyphenoxy)pyrrolidine exhibits anti-inflammatory effects. Researchers investigate its impact on inflammatory pathways and potential therapeutic applications .

- Viral infections remain a global health concern. Scientists have examined the antiviral properties of this compound. It may interfere with viral replication or entry mechanisms. Investigations focus on its effectiveness against specific viruses .

- Tuberculosis (TB) remains a major infectious disease. Researchers explore novel compounds for TB treatment. 3-(4-Methoxyphenoxy)pyrrolidine has been studied for its antimycobacterial activity. Understanding its mode of action and synergy with existing drugs is essential .

- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require effective treatments. Some studies suggest that this compound may have neuroprotective properties. Researchers investigate its impact on neuronal health and potential therapeutic applications .

- Beyond specific applications, 3-(4-Methoxyphenoxy)pyrrolidine serves as a valuable building block in chemical synthesis. Medicinal chemists use it to create derivatives with enhanced properties. These derivatives may exhibit improved bioavailability, selectivity, or reduced toxicity .

Anticancer Properties

Anti-Inflammatory Activity

Antiviral Research

Antituberculosis Potential

Neuroprotective Effects

Chemical Synthesis and Medicinal Chemistry

Safety and Hazards

The safety information for 3-(4-Methoxyphenoxy)pyrrolidine includes several hazard statements: H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Pyrrolidine compounds, including 3-(4-Methoxyphenoxy)pyrrolidine, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .

Mecanismo De Acción

Target of Action

This compound belongs to the class of pyrrolidines, which are known to interact with a wide range of biological targets

Mode of Action

Pyrrolidines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and disruption of protein-protein interactions . The exact interaction of 3-(4-Methoxyphenoxy)pyrrolidine with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrrolidines are involved in a variety of biological processes, suggesting that this compound could potentially affect multiple pathways

Result of Action

Given the diverse biological activities of pyrrolidines, this compound could potentially have a wide range of effects

Propiedades

IUPAC Name |

3-(4-methoxyphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZTKQZMOFMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

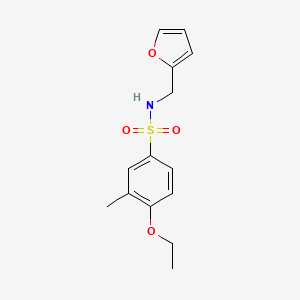

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-cyano-](/img/structure/B3285272.png)

![5-Cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3285280.png)